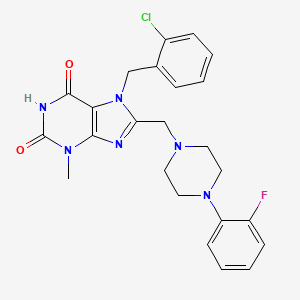

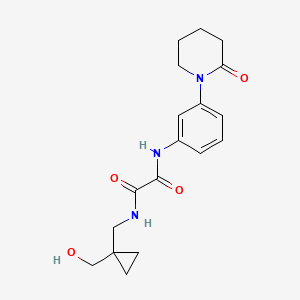

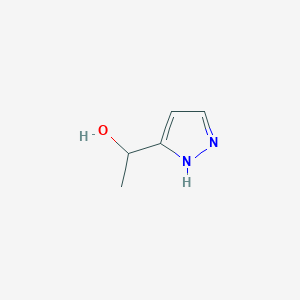

![molecular formula C16H17N5O2S B2508354 N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide CAS No. 1242871-07-3](/img/structure/B2508354.png)

N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds that share structural motifs, such as triazolo[4,3-a]pyrazine derivatives and phenylacetamide analogs.

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine derivatives has been described in the literature. For instance, the preparation of 3-acetamido-6-methyl-8-n-propyl-s-[3-14C] triazolo-[4,3-a] pyrazine was achieved from sodium [14C] cyanide in three stages with an overall radiochemical yield of 26.0% . This suggests that the synthesis of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide could also involve multi-step reactions, possibly starting from a pyrazine derivative and incorporating isotopic labeling if needed for tracing or imaging purposes.

Molecular Structure Analysis

The molecular structure of compounds similar to N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide has been studied using various spectroscopic techniques. For example, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, supported by density functional theory (DFT) calculations . These methods could be applied to determine the molecular structure of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide, providing insights into its geometrical parameters and electronic structure.

Chemical Reactions Analysis

Although the specific chemical reactions of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide are not detailed in the provided papers, the reactivity of such compounds can be inferred from their functional groups. The presence of an acetamide group suggests potential for hydrolysis, while the triazolo[4,3-a]pyrazine core may participate in nucleophilic substitution reactions. The thioacetamide moiety could be involved in redox reactions or serve as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide can be predicted based on the properties of structurally related compounds. For instance, the strong intermolecular interactions observed in the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, such as C-H⋯O and N-H⋯O hydrogen bonds, suggest that similar interactions could influence the solubility, melting point, and crystal packing of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide . Additionally, the presence of a phenyl ring and a triazolopyrazine core could affect the compound's UV-Vis absorption spectrum, making it potentially useful in optical applications.

科学的研究の応用

Synthesis and Biological Activity

The synthesis of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide and related compounds has been explored for various biological applications. These compounds are synthesized through facile and convenient methods, incorporating heterocyclic frameworks that have shown promising anticancer and antimicrobial activities. For instance, Riyadh, Kheder, and Asiry (2013) described the synthesis of heterocycles based on antipyrine derivatives that exhibited significant anticancer and antimicrobial effects. The structures of these compounds were elucidated using various spectral data, demonstrating their potential in medical and pharmaceutical research (Riyadh, Kheder, & Asiry, 2013).

Insecticidal and Antiviral Properties

Further research has highlighted the insecticidal and antiviral properties of compounds with similar structural motifs. Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety that showed significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open avenues for developing novel insecticides based on this chemical framework (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Additionally, Jilloju et al. (2021) discovered derivatives with in vitro anticoronavirus and antitumoral activity, suggesting a dual-functional approach to targeting viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Antimicrobial and Cytotoxicity Studies

The antimicrobial and cytotoxicity profiles of these compounds have been extensively studied, providing valuable insights into their potential therapeutic applications. Hassaneen et al. (2019) investigated the antimicrobial and cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine derivatives, showing that certain compounds exhibit promising antibacterial activity and in vitro antitumor screening potential (Hassaneen, Saleh, Abdallah, Mohamed, Mohamed, Awad, & Abdelhamid, 2019).

特性

IUPAC Name |

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11(2)17-13(22)10-24-16-19-18-14-15(23)20(8-9-21(14)16)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEYXHOTDKLMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

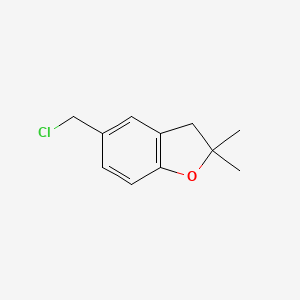

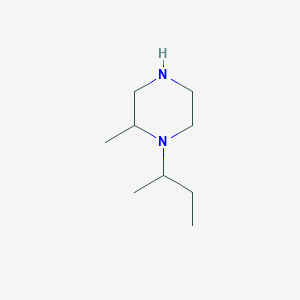

![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)

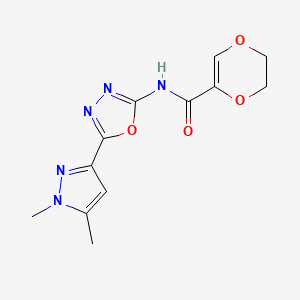

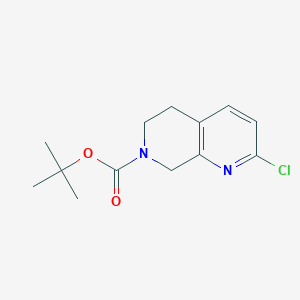

![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)

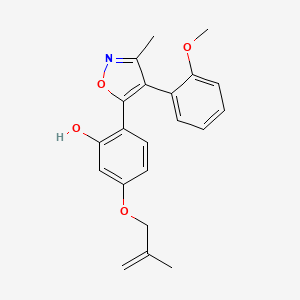

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)

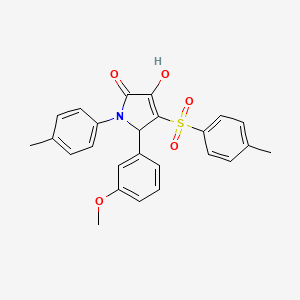

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)